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Introduction
Dimethylamino-PEG3, also known as 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, is a

functionalized polyethylene glycol (PEG) linker that is increasingly utilized in bioconjugation,

particularly in the development of sophisticated biomolecular constructs such as Proteolysis

Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a tertiary dimethylamino group

and a terminal hydroxyl group, provides unique properties for the modification of peptides and

oligonucleotides. The discrete three-unit PEG chain imparts hydrophilicity, which can enhance

the solubility and pharmacokinetic properties of the conjugated biomolecules.[4]

These application notes provide detailed protocols for the modification of peptides and

oligonucleotides using Dimethylamino-PEG3. The protocols will focus on the activation of the

terminal hydroxyl group for subsequent conjugation, as the tertiary dimethylamino group is

typically not reactive under standard bioconjugation conditions.
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Property Value

Chemical Name
2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-

ol[3]

Synonyms Dimethylamino-PEG3[3]

CAS Number 2741-30-2[3]

Molecular Formula C8H19NO3[3]

Molecular Weight 177.24 g/mol [3]

Appearance To be determined[3]

Storage Conditions

Dry, dark, and at 0 - 4°C for short term (days to

weeks) or -20°C for long term (months to years)

[3]

Principles of Conjugation
The primary route for conjugating Dimethylamino-PEG3 to peptides and oligonucleotides

involves the activation of its terminal hydroxyl group. This can be achieved through several

methods, most commonly by converting the hydroxyl into a more reactive functional group. One

such method is the reaction with an activating agent to form a derivative that can readily react

with nucleophiles on the target biomolecule, such as primary amines (N-terminus or lysine side

chains in peptides, amino-modified oligonucleotides) or thiols (cysteine side chains in peptides,

thiol-modified oligonucleotides).

A common strategy involves the activation of a carboxylic acid-containing molecule, which then

reacts with the hydroxyl group of Dimethylamino-PEG3. However, for direct conjugation of the

PEG linker to a biomolecule, the hydroxyl group of the PEG linker itself needs to be activated.

This document will detail a two-step process:

Activation of the Dimethylamino-PEG3 hydroxyl group.

Conjugation of the activated Dimethylamino-PEG3 to the target peptide or oligonucleotide.
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Experimental Protocols
Protocol 1: Activation of Dimethylamino-PEG3 with p-
Nitrophenyl Chloroformate
This protocol describes the activation of the hydroxyl group of Dimethylamino-PEG3 to create

a reactive p-nitrophenyl carbonate derivative, which can then react with primary amines on

peptides or oligonucleotides.

Materials:

Dimethylamino-PEG3

p-Nitrophenyl chloroformate

Anhydrous Dichloromethane (DCM)

Anhydrous Pyridine

Diatomaceous earth

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve Dimethylamino-PEG3 (1 equivalent) in anhydrous DCM.

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.2

equivalents) dropwise, followed by the slow addition of a solution of p-nitrophenyl

chloroformate (1.1 equivalents) in anhydrous DCM.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium

bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over
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anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a suitable

solvent gradient (e.g., ethyl acetate in hexanes) to yield the activated Dimethylamino-PEG3
p-nitrophenyl carbonate.

Characterization: Confirm the structure and purity of the product using techniques such as

NMR and mass spectrometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1600167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reagent Addition

Reaction

Purification & Characterization

Dissolve Dimethylamino-PEG3
in anhydrous DCM under inert atmosphere

Cool to 0°C

Add anhydrous pyridine

Add p-nitrophenyl chloroformate solution

Warm to room temperature
and stir for 12-16 hours

Quench and extract product

Purify by column chromatography

Characterize by NMR and MS

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1600167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Conjugation of Activated Dimethylamino-
PEG3 to a Peptide
This protocol details the reaction of the activated Dimethylamino-PEG3 p-nitrophenyl

carbonate with a peptide containing a primary amine (N-terminus or lysine side chain).

Materials:

Peptide with a primary amine

Activated Dimethylamino-PEG3 p-nitrophenyl carbonate (from Protocol 1)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

N,N-Diisopropylethylamine (DIPEA)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-

HPLC)

Analytical instruments (e.g., Mass Spectrometry - MS)

Procedure:

Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO to a final

concentration of 1-5 mg/mL.

Reaction Setup: To the peptide solution, add DIPEA (2-3 equivalents). In a separate vial,

dissolve the activated Dimethylamino-PEG3 p-nitrophenyl carbonate (1.5-5 equivalents) in

anhydrous DMF or DMSO.

Conjugation: Add the activated Dimethylamino-PEG3 solution to the peptide solution. Stir

the reaction at room temperature for 2-4 hours or overnight at 4°C.

Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the desired

conjugate.
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Quenching: Quench the reaction by adding the quenching solution to a final concentration of

10-50 mM and stir for 15-30 minutes.

Purification: Purify the Dimethylamino-PEG3-peptide conjugate using RP-HPLC.

Characterization: Confirm the identity, purity, and integrity of the final conjugate by LC-MS

and/or MALDI-TOF mass spectrometry.
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Protocol 3: Conjugation of Activated Dimethylamino-
PEG3 to an Amino-Modified Oligonucleotide
This protocol outlines the conjugation of activated Dimethylamino-PEG3 to an oligonucleotide

that has been synthesized with a 5' or 3' amine modification.

Materials:

Amino-modified oligonucleotide

Activated Dimethylamino-PEG3 p-nitrophenyl carbonate (from Protocol 1)

0.1 M Sodium Bicarbonate/Carbonate buffer, pH 9.0

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Purification system (e.g., HPLC with an anion-exchange or reverse-phase column)

Analytical instruments (e.g., Mass Spectrometry)

Procedure:

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the sodium

bicarbonate/carbonate buffer to a final concentration of 1-5 mM.

Activated PEG Preparation: Dissolve the activated Dimethylamino-PEG3 p-nitrophenyl

carbonate in a minimal amount of anhydrous DMF or DMSO.

Conjugation: Add the activated Dimethylamino-PEG3 solution to the oligonucleotide

solution. A molar excess of the activated PEG (e.g., 10-50 fold) is typically used.

Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle

mixing, protected from light.

Purification: Purify the Dimethylamino-PEG3-oligonucleotide conjugate by HPLC. The

choice of column (anion-exchange or reverse-phase) will depend on the properties of the

oligonucleotide.
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Characterization: Confirm the successful conjugation and purity of the product by mass

spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation
The following tables provide illustrative data for the characterization of Dimethylamino-PEG3
modified peptides and oligonucleotides. Actual results will vary depending on the specific

biomolecule and reaction conditions.

Table 1: Illustrative Characterization of a Dimethylamino-PEG3 Modified Peptide

Parameter
Unmodified
Peptide

Modified Peptide
Method of
Determination

Molecular Weight (Da) 1500.0
1659.2 (1500.0 +

159.2*)

Mass Spectrometry

(MALDI-TOF or ESI-

MS)

RP-HPLC Retention

Time (min)
12.5 13.8 RP-HPLC

Conjugation Efficiency

(%)
N/A > 80% LC-MS

Purity (%) > 95% > 95% RP-HPLC

*Note: The mass increase corresponds to the Dimethylamino-PEG3 moiety minus the

elements of water and the leaving group from the activation chemistry.
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Parameter
Unmodified
Oligonucleotide

Modified
Oligonucleotide

Method of
Determination

Molecular Weight (Da) 6000.0 6159.2
Mass Spectrometry

(ESI-MS)

Anion-Exchange

HPLC Retention Time

(min)

20.1 19.5
Anion-Exchange

HPLC

Conjugation Yield (%) N/A 60-70% HPLC

Purity (%) > 90% > 90% HPLC

Conclusion
Dimethylamino-PEG3 is a versatile linker for the modification of peptides and

oligonucleotides. The protocols provided herein describe a robust method for the activation of

its terminal hydroxyl group and subsequent conjugation to amine-functionalized biomolecules.

The hydrophilic PEG spacer can improve the biopharmaceutical properties of the resulting

conjugates, making Dimethylamino-PEG3 a valuable tool in drug development and life

sciences research. Successful implementation of these protocols requires careful optimization

of reaction conditions and thorough characterization of the final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. amsbio.com [amsbio.com]

2. benchchem.com [benchchem.com]

3. medkoo.com [medkoo.com]

4. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1600167?utm_src=pdf-body
https://www.benchchem.com/product/b1600167?utm_src=pdf-body
https://www.benchchem.com/product/b1600167?utm_src=pdf-custom-synthesis
https://www.amsbio.com/dimethylamino-peg3-ams-t40352-500-mg
https://www.benchchem.com/pdf/Application_Notes_Protocols_Bioconjugation_of_Peptides_with_m_PEG3_S_PEG4_propargyl.pdf
https://www.medkoo.com/products/54647
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_m_PEG3_SH_in_Antibody_and_Peptide_PEGylation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for Dimethylamino-
PEG3 in Peptide and Oligonucleotide Modification]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1600167#dimethylamino-peg3-for-
peptide-and-oligonucleotide-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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